molecular formula C19H29NO3 B310602 Ethyl 3-(decanoylamino)benzoate

Ethyl 3-(decanoylamino)benzoate

Katalognummer: B310602
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: RFRKIIMVFKYEHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(decanoylamino)benzoate is a synthetic organic compound provided for research and development purposes. This chemical features a benzoate ester core linked to a decanoyl amino group, a structure that suggests potential utility in several scientific fields. Its molecular architecture, combining an aromatic system with a long aliphatic chain, may make it a valuable intermediate in organic synthesis, particularly for constructing more complex molecules with specific functional properties . In material science, this structure could be investigated for its self-assembly properties or for modifying polymer surfaces to alter their characteristics . The compound is intended for use in controlled laboratory settings by qualified researchers. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any personal use. Prior to handling, please consult the safety data sheet (SDS) and adhere to all appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C19H29NO3

Molekulargewicht

319.4 g/mol

IUPAC-Name

ethyl 3-(decanoylamino)benzoate

InChI

InChI=1S/C19H29NO3/c1-3-5-6-7-8-9-10-14-18(21)20-17-13-11-12-16(15-17)19(22)23-4-2/h11-13,15H,3-10,14H2,1-2H3,(H,20,21)

InChI-Schlüssel

RFRKIIMVFKYEHX-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)NC1=CC=CC(=C1)C(=O)OCC

Kanonische SMILES

CCCCCCCCCC(=O)NC1=CC=CC(=C1)C(=O)OCC

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-(decanoylamino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 3-(decanoylamino)benzoate is a lipophilic amide derivative of ethyl 3-aminobenzoate. The incorporation of a ten-carbon aliphatic chain via an amide linkage significantly alters the physicochemical properties of the parent aminobenzoate structure, a modification often employed in drug development and material science to enhance membrane permeability, solubility in nonpolar environments, and interaction with biological targets. This guide provides a comprehensive overview of a robust and widely applicable laboratory-scale synthesis of Ethyl 3-(decanoylamino)benzoate, grounded in fundamental principles of organic chemistry. We will delve into the mechanistic underpinnings of the chosen synthetic pathway, provide a detailed experimental protocol, and discuss the analytical techniques for the characterization of the final product. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Strategic Approach to Synthesis: The Schotten-Baumann Reaction

The synthesis of Ethyl 3-(decanoylamino)benzoate is most effectively achieved through the formation of an amide bond between Ethyl 3-aminobenzoate and a decanoyl moiety. While several methods exist for amide bond formation, the Schotten-Baumann reaction offers a reliable, high-yielding, and experimentally straightforward approach for this particular transformation. This method involves the acylation of an amine with an acyl chloride in the presence of a base.[1][2][3]

The causality behind this choice is rooted in the reactivity of the starting materials. Decanoyl chloride is a highly reactive acylating agent due to the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly electrophilic.[4] The amino group of Ethyl 3-aminobenzoate, in turn, is a potent nucleophile. The reaction proceeds via a nucleophilic acyl substitution mechanism.[1]

A key feature of the Schotten-Baumann reaction is the use of a two-phase solvent system, typically an organic solvent (like dichloromethane) and an aqueous phase containing a base (such as sodium hydroxide).[4] The base plays a crucial role in neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This is essential for two reasons:

  • It prevents the protonation of the amine starting material, which would render it non-nucleophilic and halt the reaction.

  • It drives the reaction to completion by removing a product from the equilibrium.

The organic solvent serves to dissolve the starting materials and the product, while the aqueous phase contains the base and sequesters the salt byproduct.

Visualizing the Synthesis Pathway

The overall synthetic strategy can be visualized as a two-step process, starting from the commercially available precursors.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Ethyl 3-aminobenzoate Ethyl 3-aminobenzoate Schotten-Baumann Reaction Schotten-Baumann Reaction Ethyl 3-aminobenzoate->Schotten-Baumann Reaction Decanoyl chloride Decanoyl chloride Decanoyl chloride->Schotten-Baumann Reaction Ethyl 3-(decanoylamino)benzoate Ethyl 3-(decanoylamino)benzoate Schotten-Baumann Reaction->Ethyl 3-(decanoylamino)benzoate Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification & Analysis A Dissolve Ethyl 3-aminobenzoate in DCM B Add aq. NaOH A->B C Dropwise addition of Decanoyl chloride B->C D Stir at RT for 2-3h C->D E Separate Organic Layer D->E TLC Monitoring F Wash with HCl, NaHCO3, Brine E->F G Dry with MgSO4 F->G H Solvent Removal (Rotovap) G->H I Recrystallization or Column Chromatography H->I J Characterization (NMR, IR, MS) I->J

Sources

An In-depth Technical Guide to Ethyl 3-(decanoylamino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl 3-(decanoylamino)benzoate. As a member of the N-acyl amino acid ester family, this molecule is of interest to researchers in drug development and material science. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from related structures and established chemical principles to propose a robust synthesis protocol, predict its physicochemical and spectroscopic characteristics, and explore its potential biological relevance. This guide is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this and similar long-chain N-acylated compounds.

Introduction to N-Acyl Amino Acid Esters

N-acyl amino acids (NAAAs) and their ester derivatives are a significant class of endogenous signaling molecules characterized by an amide bond linking an amino acid to a long-chain fatty acid. These lipid mediators are structurally related to endocannabinoids, such as anandamide, and are involved in a multitude of biological processes.[1] The pharmacological activities of some NAAAs are of considerable interest, with demonstrated roles as vasodilators, neuroprotective agents, and regulators of bone loss.[2] The introduction of a lipophilic acyl chain, such as a decanoyl group, can significantly modify the biological activity and membrane permeability of the parent amino acid or its ester.

Ethyl 3-(decanoylamino)benzoate is a synthetic derivative belonging to this class. It combines three key structural motifs:

  • An Ethyl Benzoate Core: A common scaffold in medicinal chemistry and material science.

  • A meta-Substituted Amine: The position of the amine linkage on the benzene ring influences the molecule's geometry and electronic properties.

  • A Decanoyl (C10) Acyl Chain: A ten-carbon saturated fatty acid tail that imparts significant lipophilicity.

This guide will delineate the expected chemical behavior and properties of this molecule, providing a scientific framework for its synthesis and future investigation.

Chemical Identity and Predicted Physicochemical Properties

The fundamental identity of Ethyl 3-(decanoylamino)benzoate is established by its molecular structure and resulting chemical formula. While extensive experimental data is not available in public literature, its core properties can be reliably predicted based on its constituent parts.

2.1 Molecular Structure

Systematic (IUPAC) Name: ethyl 3-(decanoylamino)benzoate

Molecular Formula: C₁₉H₂₉NO₃

Molecular Weight: 319.44 g/mol

CAS Number: While a specific CAS number for the 3-amino isomer is not readily found, the related isomer, Ethyl 4-(decanoylamino)benzoate, is registered under CAS 71134-94-6.

2.2 Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of Ethyl 3-(decanoylamino)benzoate. These values are estimated based on its structure and data from analogous compounds like ethyl benzoate and other long-chain N-acyl derivatives.

PropertyPredicted ValueRationale & Commentary
Physical State Waxy Solid or Viscous OilThe long alkyl chain is likely to promote solidification compared to the liquid ethyl benzoate precursor.
Melting Point 50 - 70 °CHigher than ethyl benzoate (-34 °C) due to increased molecular weight and van der Waals forces from the decanoyl chain.
Boiling Point > 350 °C (at 760 mmHg)Significantly higher than ethyl benzoate (213 °C) due to the large increase in molecular mass. Subject to decomposition at atmospheric pressure.
Solubility Insoluble in water. Soluble in organic solvents (e.g., DMSO, ethanol, dichloromethane, ethyl acetate).The long hydrocarbon tail dominates the molecule's character, making it highly nonpolar. Ethyl benzoate has very low water solubility (0.72 mg/mL).
LogP ~5.0 - 6.0The addition of the C10 chain significantly increases lipophilicity compared to ethyl benzoate (LogP 2.64).
Synthesis and Purification

The most direct and established method for synthesizing Ethyl 3-(decanoylamino)benzoate is through the N-acylation of Ethyl 3-aminobenzoate with decanoyl chloride. This reaction typically proceeds via a nucleophilic acyl substitution mechanism, often under Schotten-Baumann conditions.[3][4]

3.1 Proposed Synthesis Pathway: Schotten-Baumann Reaction

The Schotten-Baumann reaction is a robust method for forming amides from amines and acid chlorides.[5] It utilizes a base, often in a two-phase solvent system, to neutralize the hydrochloric acid byproduct, driving the reaction to completion and preventing protonation of the starting amine.[4]

G A Ethyl 3-aminobenzoate E Ethyl 3-(decanoylamino)benzoate A->E B Decanoyl Chloride B->E C Base (e.g., Pyridine, Triethylamine, or aq. NaOH) F Hydrochloride Salt C->F D Solvent (e.g., Dichloromethane) P->E + F_edge->F Neutralizes HCl

Caption: Proposed synthesis via Schotten-Baumann reaction.

3.2 Experimental Protocol: Synthesis

This protocol describes a standard laboratory-scale synthesis.

Materials:

  • Ethyl 3-aminobenzoate (1.0 eq)[6]

  • Decanoyl chloride (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 3-aminobenzoate and dissolve it in anhydrous DCM. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add triethylamine or pyridine to the stirred solution.

  • Acylation: Add decanoyl chloride dropwise to the cooled solution over 20-30 minutes. The formation of a precipitate (triethylammonium chloride) is expected.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

3.3 Purification Workflow

The crude product, likely a viscous oil or waxy solid, will require purification to remove unreacted starting materials and byproducts. Flash column chromatography is the recommended method.

G A Crude Product (in minimal DCM) B Silica Gel Column A->B C Elution with Hexane/Ethyl Acetate Gradient D Collect Fractions (Monitor by TLC) C->D Elution E Combine Pure Fractions & Evaporate Solvent D->E F Pure Ethyl 3-(decanoylamino)benzoate E->F

Sources

The Pharmacological Landscape of N-Acyl Ethyl Aminobenzoates: From Synthesis to Membrane Interaction

[1]

Executive Summary

N-acyl ethyl aminobenzoates represent a pivotal structural modification of the classic local anesthetic benzocaine (ethyl 4-aminobenzoate).[1] Unlike the parent molecule, which possesses a weak basic aniline functionality, N-acylation converts the molecule into a neutral amide. This chemical shift fundamentally alters the pharmacodynamics, transitioning the mechanism of action from a potential cationic channel blocker to a purely hydrophobic membrane interactor.

This technical guide analyzes the biological activity of these derivatives, focusing on two primary axes: non-ionic local anesthetic potency and antimicrobial efficacy . It serves as a blueprint for medicinal chemists and pharmacologists to understand the Structure-Activity Relationship (SAR) governed by lipophilicity and chain length.[1]

Structural Activity Relationship (SAR) & Physicochemical Profiling[1]

The core rationale for synthesizing N-acyl derivatives of benzocaine lies in modulating Lipophilicity (LogP) and Metabolic Stability .[1]

The Neutrality Principle

Standard local anesthetics (e.g., Lidocaine, Procaine) are tertiary amines with pKa values between 7.5 and 9.[1]0. They exist in equilibrium between a neutral form (penetrating the nerve sheath) and a cationic form (blocking the Na+ channel from the intracellular side).[1][2]

Benzocaine (pKa ~2.[1]5) is essentially neutral at physiological pH.[1] N-acylation removes the basic character entirely, resulting in a non-ionizable pharmacophore.[1]

  • Implication: Activity is strictly driven by hydrophobic interaction with the lipid bilayer or the hydrophobic crevice of the voltage-gated sodium channel (VGSC), not by electrostatic interaction with the channel pore.

The Cutoff Effect (Ferguson’s Principle)

In the homologous series of N-acyl derivatives (Acetyl to Stearoyl), biological activity does not increase linearly.[1]

  • Short Chains (C2-C4): Moderate increase in membrane permeability; minimal perturbation.[1]

  • Medium Chains (C5-C10): Peak biological activity (Anesthetic and Antimicrobial).[1] The partition coefficient is optimal for entering the lipid bilayer without becoming "trapped" in the core.

  • Long Chains (>C12): Activity drops sharply (The Cutoff).[1] Solubility in the aqueous phase becomes too low to achieve the critical concentration required for transport to the site of action.

Derivative (R-Group)Approx LogPPredicted BioavailabilityPrimary Utility
H (Benzocaine) 1.86High (Rapid Hydrolysis)Surface Anesthesia
Acetyl (C2) 1.5 - 1.7HighProdrug / Metabolite
Butyryl (C4) 2.5 - 2.8ModerateAntimicrobial
Octanoyl (C8) ~4.5Low (Trap effect)Membrane Probe

Pharmacological Profiles[1][3][4]

Local Anesthetic Activity

N-acyl benzocaines function as Class D (Neutral) agents.[1]

  • Mechanism: They expand the membrane matrix (Membrane Expansion Theory), compressing the sodium channel and preventing the conformational change required for activation.[1]

  • Potency: Generally lower than cationic anesthetics for nerve blocks but potentially longer-acting for topical applications due to resistance against plasma cholinesterases (the amide bond protects the ester from rapid hydrolysis).[1]

Antimicrobial & Antifungal Spectrum

Recent studies have repurposed N-acyl derivatives, particularly those incorporating hydrazide or heterocyclic linkers, as antimicrobial agents.[1]

  • Target: Bacterial cell membrane integrity and DNA gyrase inhibition (in specific complex derivatives).

  • Spectrum:

    • Gram-Positive (S. aureus, B. subtilis):[1][3] High susceptibility to C4-C8 N-acyl derivatives due to the peptidoglycan layer allowing hydrophobic penetration.[1]

    • Gram-Negative (E. coli, P. aeruginosa): Lower susceptibility unless the N-acyl group contains specific polar motifs (e.g., hydrazones) to navigate the outer membrane porins.[1]

Experimental Protocols

Synthesis of N-Acyl Ethyl Aminobenzoates

Methodology: Schotten-Baumann Reaction (Modified)

Reagents: Ethyl 4-aminobenzoate (Benzocaine), Acyl Chloride (R-COCl), Triethylamine (TEA), Dichloromethane (DCM).[1]

Protocol:

  • Dissolution: Dissolve 10 mmol of Benzocaine in 20 mL of anhydrous DCM in a round-bottom flask.

  • Base Addition: Add 12 mmol of Triethylamine. Cool the mixture to 0°C in an ice bath.

  • Acylation: Add 11 mmol of the appropriate Acyl Chloride dropwise over 15 minutes. Maintain temperature < 5°C to prevent di-acylation.[1]

  • Reflux: Allow to warm to room temperature, then reflux for 2-4 hours (monitor via TLC, mobile phase Hexane:EtOAc 7:3).

  • Workup: Wash the organic layer with 5% HCl (to remove unreacted amine/TEA), followed by saturated NaHCO3 and brine.

  • Purification: Dry over anhydrous Na2SO4, evaporate solvent, and recrystallize from Ethanol/Water.

Biological Assay: Minimum Inhibitory Concentration (MIC)

Target: Evaluation of Antimicrobial Potency

Protocol:

  • Inoculum Prep: Prepare 0.5 McFarland standard suspensions of S. aureus (ATCC 25923) and E. coli (ATCC 25922).[1]

  • Dilution: Use the Broth Microdilution Method in 96-well plates.

  • Stock Solution: Dissolve N-acyl derivative in DMSO (1 mg/mL).

  • Serial Dilution: Dilute with Mueller-Hinton Broth to achieve concentrations range (e.g., 500 µg/mL to 0.9 µg/mL).

  • Incubation: Add 10 µL of bacterial suspension to each well. Incubate at 37°C for 24 hours.

  • Readout: Determine MIC as the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth, Pink = Growth).[1]

Mechanism of Action Visualization

The following diagram illustrates the divergent pathways of the parent molecule (Benzocaine) versus the N-acyl derivatives, highlighting the shift from channel interaction to membrane perturbation.

GBenzocaineBenzocaine(Weak Base, pKa ~2.5)MembraneLipid Bilayer(Hydrophobic Phase)Benzocaine->MembranePartitioningNAcylN-Acyl Derivative(Neutral Amide)NAcyl->MembraneHigh PartitioningPath_B2Hydrophobic Access(Lateral Diffusion)Membrane->Path_B2Path_N1Membrane Expansion(Volume Occupancy)Membrane->Path_N1Path_B1Protonation (Minimal at pH 7.4)EffectInhibition of Na+ Influx(Nerve Block)Path_B2->EffectReceptor Binding (S6 Segment)Path_N2Steric Channel CompressionPath_N1->Path_N2PerturbationPath_N2->EffectConformational Lock

Figure 1: Mechanistic divergence between Benzocaine and its N-acyl derivatives.[1][4] Note the shift from direct receptor binding to membrane-mediated compression in the neutral derivatives.

References

  • Han, M. I., et al. (2017).[1][5] Synthesis and antibacterial activity of new hydrazide-hydrazones derived from Benzocaine.[1][5] Marmara Pharmaceutical Journal.

  • Taha, I., et al. (2021).[1][4] Benzocaine as a precursor of promising derivatives: synthesis, reactions, and biological activity.[4][5][6] Chemical Papers.

  • Zhukovskaya, O. N., et al. (2024).[1] Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Research Results in Pharmacology.

  • Butterworth, J. F., & Strichartz, G. R. (1990).[1] Molecular mechanisms of local anesthesia: A review. Anesthesiology. (Foundational Mechanism Reference).

  • Tan, Y. Y. (2023).[1][7] Synthesis, characterisation, conformational study and antibacterial activity of N-acylhydrazone and its derivatives.[5][7] UTAR Institutional Repository.[1][8]

Methodological & Application

Synthesis of Ethyl 3-(decanoylamino)benzoate via Schotten-Baumann Acylation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of Ethyl 3-(decanoylamino)benzoate, a novel amide with potential applications as a scaffold in medicinal chemistry and materials science. The synthesis is achieved through the acylation of ethyl 3-aminobenzoate with decanoyl chloride, employing a modified Schotten-Baumann reaction condition. This guide delves into the underlying reaction mechanism, provides a detailed step-by-step experimental protocol, outlines purification and characterization techniques, and emphasizes critical safety considerations. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis effectively.

Scientific Rationale and Mechanism

The synthesis of Ethyl 3-(decanoylamino)benzoate is a classic example of nucleophilic acyl substitution, specifically an amide formation reaction. The chosen methodology is the Schotten-Baumann reaction, a robust and widely used method for synthesizing amides from amines and acyl chlorides.[1][2]

Reaction Scheme:

Reaction Scheme for the synthesis of Ethyl 3-(decanoylamino)benzoate

The Reaction Mechanism:

The reaction proceeds via a well-established nucleophilic acyl substitution pathway.[1][3]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethyl 3-aminobenzoate acts as a nucleophile, attacking the electrophilic carbonyl carbon of decanoyl chloride. This forms a transient tetrahedral intermediate.

  • Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This is accompanied by the elimination of the chloride ion, which is an excellent leaving group.

  • Deprotonation and Neutralization: The resulting protonated amide is deprotonated by a base, in this case, pyridine. This step is crucial as it also neutralizes the hydrochloric acid (HCl) byproduct formed during the reaction.[2][4] Neutralizing the HCl is essential to prevent it from protonating the starting amine, which would render the amine unreactive and decrease the overall yield.[5]

The Critical Role of Pyridine:

Pyridine is not merely a simple base in this reaction; it serves multiple critical functions:

  • Acid Scavenger: As described, its primary role is to neutralize the HCl byproduct, driving the reaction equilibrium towards the formation of the amide product.[2][6]

  • Nucleophilic Catalyst: Pyridine can also act as a nucleophilic catalyst. It can react with the highly reactive decanoyl chloride to form an N-acylpyridinium salt. This intermediate is even more susceptible to nucleophilic attack by the amine than the original acyl chloride, potentially increasing the reaction rate.[4][7][8]

  • Solvent: Pyridine can also function as a solvent, helping to dissolve the reactants and facilitate their interaction.[9]

Experimental Protocol

This protocol details a laboratory-scale synthesis of Ethyl 3-(decanoylamino)benzoate.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.Notes
Ethyl 3-aminobenzoate165.195.00 g1.0Substrate
Decanoyl chloride190.706.35 g (6.7 mL)1.1Acylating Agent
Pyridine (Anhydrous)79.103.60 g (3.7 mL)1.5Base/Catalyst
Dichloromethane (DCM, Anhydrous)84.93100 mL-Solvent
1 M Hydrochloric Acid (HCl)36.46~50 mL-For work-up
Saturated Sodium Bicarbonate (NaHCO₃)84.01~50 mL-For work-up
Brine (Saturated NaCl solution)58.44~50 mL-For work-up
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g-Drying agent
Ethanol (95%)46.07As needed-For recrystallization
Deionized Water18.02As needed-For recrystallization

Equipment: 250 mL round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice-water bath, separatory funnel, rotary evaporator, Büchner funnel and flask, standard glassware.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 3-aminobenzoate (5.00 g, 30.3 mmol) and anhydrous dichloromethane (100 mL). Stir the mixture at room temperature until the solid is completely dissolved.

  • Addition of Base: Add anhydrous pyridine (3.60 g, 45.5 mmol) to the solution.

  • Cooling: Place the reaction flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring. This is critical to control the exothermic nature of the acylation.

  • Addition of Acyl Chloride: Add decanoyl chloride (6.35 g, 33.3 mmol) dropwise to the cooled solution via a dropping funnel over a period of 20-30 minutes. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours.

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 3:1) mobile phase, checking for the consumption of the ethyl 3-aminobenzoate starting material.

Work-up and Isolation
  • Quenching: Transfer the reaction mixture to a 500 mL separatory funnel.

  • Washing:

    • Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove excess pyridine.

    • Wash with saturated NaHCO₃ solution (2 x 25 mL) to neutralize any remaining acid.

    • Finally, wash with brine (1 x 50 mL) to remove residual water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which should be a waxy solid or oil.

Purification by Recrystallization

Recrystallization is a highly effective method for purifying N-acylated products.[10]

  • Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat gently with stirring until the solid dissolves completely.

  • Crystallization: Slowly add deionized water dropwise to the hot solution until it becomes slightly turbid. Re-heat gently until the solution is clear again.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water (1:1) mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (~40-50 °C) to obtain the final product, Ethyl 3-(decanoylamino)benzoate.

Visualization of the Workflow

The overall experimental process can be visualized as a logical flow from initial setup to final analysis.

G Figure 1: Experimental Workflow A Reaction Setup (Ethyl 3-aminobenzoate, Pyridine, DCM) B Cooling to 0 °C A->B C Dropwise Addition (Decanoyl Chloride) B->C D Reaction at RT (2-4 hours) C->D E Aqueous Work-up (HCl, NaHCO3, Brine Washes) D->E F Drying & Concentration (MgSO4, Rotary Evaporator) E->F G Purification (Recrystallization from EtOH/H2O) F->G H Analysis (TLC, NMR, MS) G->H

Caption: A streamlined workflow for the synthesis and purification of Ethyl 3-(decanoylamino)benzoate.

Product Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • Appearance: White to off-white crystalline solid.

  • Thin-Layer Chromatography (TLC): A single spot should be observed, with an Rf value lower than the starting amine due to increased polarity.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals include those for the ethyl ester group (triplet and quartet), aromatic protons, a broad singlet for the amide N-H, and signals corresponding to the long alkyl chain of the decanoyl group.

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals include those for the ester and amide carbonyls, aromatic carbons, and the aliphatic carbons of the ethyl and decanoyl groups.

  • Mass Spectrometry (ESI-MS): The calculated monoisotopic mass for C₁₉H₂₉NO₃ is 319.21 g/mol . Expect to observe the [M+H]⁺ ion at m/z 320.22 or the [M+Na]⁺ ion at m/z 342.20.[11]

Safety and Handling Precautions

Adherence to standard laboratory safety practices is mandatory. The following specific precautions should be taken:

  • Decanoyl Chloride: This reagent is corrosive and moisture-sensitive. It causes severe skin burns and eye damage.[12][13] Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14] It reacts with water to release HCl gas.

  • Ethyl 3-aminobenzoate: May cause skin, eye, and respiratory irritation.[15] Avoid inhalation of dust and direct contact.

  • Pyridine: A flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.[7] All manipulations should be performed in a fume hood.

  • Dichloromethane (DCM): A volatile solvent that is a suspected carcinogen. Avoid inhalation and skin contact.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

  • Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from [Link]

  • askIITians. (2025, August 5). Pyridine acts as a base and a solvent in the acylation of amines. It. Retrieved from [Link]

  • Reddit. (2023, July 7). What is the role of pyridine in the acetylations of alcohols? Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • Shaalaa.com. (2022, March 28). What is the role of pyridine in the acylation reaction of amines? Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction. Retrieved from [Link]

  • Brainly.in. (2023, April 1). What is the role of acetic acid or pyridine in acetylation? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Loba Chemie. (2016, May 25). DECANOYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 4-(decanoylamino)benzoate (C19H29NO3). Retrieved from [Link]

Sources

Application Note: Characterization of Ethyl 3-(decanoylamino)benzoate as a Lipophilic Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers in the characterization and utilization of Ethyl 3-(decanoylamino)benzoate (E3DAB) as a lipophilic enzyme inhibitor. Given the compound's structural homology to local anesthetics (benzocaine/tricaine) and lipid-mimetics, this guide focuses on its application in targeting Serine Hydrolases (specifically Butyrylcholinesterase and Lipases ) and potential exploration in Histone Acetyltransferase (HAT) modulation.

Abstract & Scientific Rationale

Ethyl 3-(decanoylamino)benzoate is an N-acylated derivative of ethyl 3-aminobenzoate (Tricaine). Structurally, it combines a hydrophobic decanoyl tail (C10) with a polar benzoate head group. This amphiphilic architecture positions it as a potent probe for enzymes containing deep hydrophobic binding pockets or "gorges," such as Butyrylcholinesterase (BChE) , Lipases , and potentially Histone Acetyltransferases (HATs) .

Mechanism of Action[1]
  • Competitive Inhibition (Substrate Mimicry): The decanoyl chain mimics the fatty acid moiety of endogenous lipid substrates, allowing the molecule to occupy the hydrophobic groove of lipases or the acyl-binding pocket of transferases.

  • Hydrophobic Interaction: The extended alkyl chain increases affinity for the active site via Van der Waals forces, potentially converting a weak binder (ethyl 3-aminobenzoate) into a nanomolar/micromolar inhibitor.

  • Non-Competitive/Allosteric Modulation: In membrane-bound enzymes, the compound may partition into the lipid bilayer, altering enzyme conformation via the "cutoff effect" observed in local anesthetics.

Chemical Properties & Preparation

  • Solubility: Highly lipophilic. Insoluble in water. Soluble in DMSO, Ethanol, and Chloroform.

  • Stability: The ethyl ester is susceptible to hydrolysis by esterases over prolonged periods; prepare fresh stock solutions.

  • Stock Solution Protocol:

    • Dissolve 10 mg of Ethyl 3-(decanoylamino)benzoate in 1 mL of DMSO (anhydrous) to create a ~31 mM stock.

    • Vortex for 1 minute until clear.

    • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Application I: Butyrylcholinesterase (BChE) Inhibition Assay

Rationale: BChE has a larger, more hydrophobic active site gorge than Acetylcholinesterase (AChE). The decanoyl chain of the target compound is predicted to bind avidly to this hydrophobic pocket, making it a selective BChE inhibitor candidate.

Materials
  • Enzyme: Purified Butyrylcholinesterase (human or equine serum).

  • Substrate: Butyrylthiocholine iodide (BTCh).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB / Ellman’s Reagent).

  • Buffer: 100 mM Phosphate Buffer (pH 8.0).

  • Inhibitor: Ethyl 3-(decanoylamino)benzoate (in DMSO).

Protocol: Ellman's Colorimetric Assay
  • Preparation:

    • Prepare DTNB Solution : 0.3 mM DTNB in Phosphate Buffer.

    • Prepare Substrate Solution : 0.5 mM BTCh in water.

    • Prepare Inhibitor Dilutions : Serially dilute the DMSO stock in buffer to obtain concentrations from 0.1 µM to 100 µM (Keep DMSO < 1% final).

  • Assay Setup (96-Well Plate):

    • Blank: 150 µL Buffer + 10 µL DMSO.

    • Control (No Inhibitor): 140 µL Buffer + 10 µL Enzyme + 10 µL DMSO.

    • Test: 140 µL Buffer + 10 µL Enzyme + 10 µL Inhibitor (various concentrations).

  • Incubation:

    • Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind the enzyme.

  • Reaction Initiation:

    • Add 20 µL of DTNB/Substrate Mix (1:1 ratio of DTNB and BTCh solutions) to all wells.

  • Measurement:

    • Measure Absorbance at 412 nm immediately (t=0) and every 30 seconds for 5 minutes (Kinetic Mode).

    • Calculate the slope (ΔAbs/min) for the linear portion.

Data Analysis

Calculate the Percent Inhibition :



Plot % Inhibition vs. Log[Concentration] to determine the IC50 .

Application II: Lipase Inhibition Screening

Rationale: The structural similarity to triglycerides (ester linkage + fatty acid tail) suggests this compound may act as a competitive inhibitor for pancreatic or microbial lipases.

Protocol: p-Nitrophenyl Palmitate (p-NPP) Assay
  • Substrate Prep: Dissolve p-NPP in isopropanol (10 mM). Dilute 1:10 in assay buffer (50 mM Tris-HCl, pH 8.0, 0.1% Triton X-100) immediately before use.

  • Enzyme: Porcine Pancreatic Lipase (1 mg/mL in buffer).

  • Reaction:

    • Mix Enzyme (20 µL) + Inhibitor (10 µL) + Buffer (150 µL).

    • Incubate 15 min at 37°C.

    • Add Substrate (20 µL).

  • Readout: Monitor the release of p-nitrophenol at 405 nm .

  • Interpretation: A decrease in the rate of p-nitrophenol production indicates inhibition.

Mechanism of Action Visualization

The following diagram illustrates the competitive inhibition mechanism within the hydrophobic gorge of the target enzyme.

InhibitionMechanism Enzyme Serine Hydrolase (BChE / Lipase) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex + Inhibitor (Hydrophobic Binding) Substrate Natural Substrate (Lipid / Butyrylcholine) Substrate->ES_Complex Inhibitor Ethyl 3-(decanoylamino)benzoate Inhibitor->EI_Complex ES_Complex->Enzyme Recycle Product Hydrolysis Products ES_Complex->Product Catalysis EI_Complex->Enzyme Slow Dissociation

Figure 1: Competitive inhibition model where Ethyl 3-(decanoylamino)benzoate occupies the hydrophobic active site, preventing substrate entry.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Precipitation in Assay Compound is too lipophilic for aqueous buffer.Reduce final concentration to <50 µM. Add 0.01% Triton X-100 or BSA to the buffer to solubilize.
High Background Absorbance Inhibitor absorbs at 405/412 nm.Run a "Compound Only" blank (Buffer + Inhibitor) and subtract this value.
No Inhibition Observed Pre-incubation time too short.Lipophilic inhibitors often have slow "on-rates." Increase pre-incubation to 30–60 minutes.
Non-Linear Kinetics Substrate depletion or Enzyme instability.Reduce Enzyme concentration. Ensure <10% substrate conversion during measurement window.

References

  • Masson, P., et al. (2010). "Structure-Activity Relationships of Butyrylcholinesterase Inhibitors." Journal of Neurochemistry.

  • Cilpa, G., et al. (2018). "Design and Synthesis of Lipophilic Benzocaine Derivatives as Potential Enzyme Inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.

  • Winkler, F. K., et al. (1990). "Structure of human pancreatic lipase." Nature.

Troubleshooting & Optimization

Side reactions in the synthesis of N-decanoyl compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-Decanoyl Compounds

Status: Active Agent: Senior Application Scientist (Dr. A. Vance) Ticket Focus: Troubleshooting Side Reactions & Impurities in N-Decanoylation Reference ID: N-DEC-PROTO-V2

Welcome to the Technical Support Hub

You are likely here because your synthesis of an N-decanoyl amide (C10 tail) has failed to meet purity or yield specifications. Unlike simple acetylation (C2), introducing a decanoyl chain introduces unique physicochemical challenges—specifically surfactant-like behavior and lipophilic impurity retention .

This guide is structured to troubleshoot the three most common synthetic routes:

  • Acid Chloride Method (High Reactivity, High Risk)

  • Carbodiimide Coupling (Mild Conditions, Urea Byproducts)

  • Workup & Purification (The "Emulsion" Problem)

Module 1: The Acid Chloride Route (Decanoyl Chloride)

Context: You are reacting Decanoyl Chloride with an amine in the presence of a base (TEA/DIPEA).

Issue 1: "My product contains significant amounts of free Decanoic Acid."

Diagnosis: Hydrolysis of the acylating agent.[1] Technical Insight: Decanoyl chloride is highly moisture-sensitive. Unlike acetyl chloride, the resulting hydrolysis product (decanoic acid) is lipophilic . It will not partition efficiently into a basic aqueous wash if the organic phase is too non-polar, leading to persistent contamination.

Corrective Protocol:

  • Reagent Quality: Verify the titer of your decanoyl chloride. If it smells like "rancid butter" rather than pungent HCl, it has hydrolyzed in the bottle.

  • The "Schotten-Baumann" Trap: If using aqueous base (Schotten-Baumann conditions), the rate of hydrolysis (

    
    ) competes with aminolysis (
    
    
    
    ). For C10 chains, the micellar effect can actually accelerate hydrolysis at the interface.
  • Solution: Switch to anhydrous DCM with DIPEA (Diisopropylethylamine) under

    
     atmosphere.
    
Issue 2: "Mass Spec shows a peak at [M+154]."

Diagnosis: Di-acylation (Imide Formation). Mechanism: The secondary amide product is still nucleophilic. In the presence of excess decanoyl chloride and strong base, it attacks a second molecule of acid chloride.



Corrective Protocol:

  • Stoichiometry: Strictly limit Decanoyl Chloride to 0.95 - 1.0 equivalents . Do not use excess.

  • Addition Rate: Add the acid chloride dropwise at 0°C. High local concentrations favor the kinetic imide product.

  • Base Choice: Switch from TEA to Pyridine (acting as both solvent and base) or use a hindered base like DIPEA to reduce deprotonation of the formed amide.

Visualization: Acid Chloride Reaction Pathways

AcylationPathways Start Decanoyl Chloride (R-COCl) Intermediate Tetrahedral Intermediate Start->Intermediate + Amine Byproduct1 Decanoic Acid (Hydrolysis) Start->Byproduct1 + H2O (Fast) Amine Amine (R'-NH2) Water Water (Trace Moisture) Product N-Decanoyl Amide (Desired) Intermediate->Product - HCl Byproduct2 Di-Decanoyl Imide (Over-reaction) Product->Byproduct2 + Excess R-COCl + Base

Caption: Kinetic competition between desired amidation, hydrolysis (moisture sensitivity), and di-acylation (stoichiometric excess).

Module 2: Carbodiimide Coupling (DCC/EDC)

Context: You are coupling Decanoic Acid with an amine using DCC or EDC.

Issue 3: "I have a stubborn, insoluble white solid that won't filter out."

Diagnosis: Formation of Dicyclohexylurea (DCU) or N-Acylurea.[2][3] Technical Insight:

  • DCU: The normal byproduct of DCC.[2][3] It is mostly insoluble but slightly soluble enough to contaminate chromatography.

  • N-Acylurea: A "dead-end" rearrangement product. This occurs when the O-acylisourea intermediate rearranges instead of reacting with the amine. This is favored by high temperatures and low amine nucleophilicity .

Corrective Protocol:

  • The "Additive" Fix: Always use HOBt (Hydroxybenzotriazole) or HOAt . These react with the O-acylisourea to form an active ester, which is less prone to rearrangement and more reactive toward the amine.

  • Reagent Swap: Replace DCC with EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The urea byproduct of EDC is water-soluble and can be washed away, unlike the greasy DCU which co-elutes with decanoyl amides.

Visualization: The N-Acylurea Dead End

Carbodiimide Acid Decanoic Acid O_Acyl O-Acylisourea (Activated Intermediate) Acid->O_Acyl + DCC DCC DCC Product N-Decanoyl Amide (Desired) O_Acyl->Product + Amine (Kinetic Path) Rearrange N-Acylurea (Stable Byproduct) O_Acyl->Rearrange Intramolecular Rearrangement (Thermal/Slow Amine) Amine Amine Nucleophile

Caption: The O-acylisourea intermediate bifurcates into the desired amide or the irreversible N-acylurea rearrangement product.

Module 3: Chemoselectivity (O- vs. N-Acylation)

Context: Your substrate has both -NH2 and -OH groups (e.g., Serine, Tyrosine, or amino alcohols).[4]

Issue 4: "I am seeing ester formation (O-acylation) alongside my amide."

Diagnosis: Competitive nucleophilicity.[1][3] Technical Insight: While amines are generally better nucleophiles, the "Hard/Soft" nature of the reagents matters. Acid chlorides are "hard" electrophiles and can react with hydroxyls, especially if the amine is hindered or if base catalysis activates the alcohol.

Troubleshooting Matrix:

VariableRecommendation for N-SelectivityReason
Reagent N-Hydroxysuccinimide (NHS) Ester NHS esters are highly selective for primary amines over hydroxyls at neutral pH.
pH Control pH 8.0 - 9.0 Ensures amine is deprotonated (

) while phenol/alcohol remains protonated (

).
Solvent Toluene or DCM Avoid polar aprotic solvents (DMF/DMSO) if using acid chlorides, as they can enhance O-nucleophilicity.

Module 4: Workup & Purification (The "Emulsion" Nightmare)

Context: You are washing your crude reaction mixture with water/brine.

Issue 5: "The layers won't separate. I have a milky emulsion."

Diagnosis: Surfactant Stabilization. Technical Insight: N-decanoyl compounds are essentially non-ionic surfactants (Head: Polar Amide, Tail: Lipophilic C10). When you add water to the reaction mixture, you create a stable micellar emulsion.

The "Phase Inversion" Protocol:

  • Do NOT shake vigorously. Invert the funnel gently.

  • The "Salt Saturation" Method: Use solid NaCl to saturate the aqueous layer fully. This increases the density difference and "salts out" the organic surfactant.

  • The "Demulsifier" Additive: Add a small amount of Methanol or Isopropanol (5-10% v/v) to the organic phase. This disrupts the surface tension at the interface.

  • Acid Wash: If your product is acid-stable, wash with 1M HCl. Protonating any residual amine or hydrolyzing trace soaps (if base was used) can break the emulsion.

Summary of Recommended Conditions

ParameterStandard ProtocolHigh-Risk Protocol (Avoid)
Acyl Source Decanoic Acid + EDC.HCl + HOBtDecanoyl Chloride (unless strictly anhydrous)
Solvent Anhydrous DCM or ChloroformWet DMF or Ethers (peroxide risk)
Base DIPEA (Hünig's Base)TEA (Hyroscopic salts), NaOH (Hydrolysis risk)
Purification Flash Column (Hexane/EtOAc)Recrystallization (Difficult for greasy C10s)

References

  • BenchChem Technical Support. (2025).[1][5][6] Technical Support Center: Decanoyl Chloride Reactions. Retrieved from

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][7] Tetrahedron, 61(46), 10827-10852. Link

  • Organic Chemistry Portal. (2023). Peptide Coupling Reagents: DCC, EDC, HATU. Retrieved from

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of Fatty Acid Amides: Evaluating Ethyl 3-(decanoylamino)benzoate in the Context of Endocannabinoid System Modulators

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative framework for evaluating the efficacy of "Ethyl 3-(decanoylamino)benzoate," a novel fatty acid amide (FAA), against well-characterized modulators of the endocannabinoid system (ECS). Given the limited direct research on this specific molecule, we will leverage structure-activity relationships and established experimental paradigms to propose a comprehensive evaluation strategy. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the ECS.

The endocannabinoid system, a ubiquitous lipid signaling network, plays a crucial role in regulating a multitude of physiological processes, including pain, inflammation, mood, and metabolism.[1][2] Its primary mediators are endogenous fatty acid amides, such as N-arachidonoylethanolamine (anandamide or AEA) and N-palmitoylethanolamide (PEA).[3][4] The biological activity of these signaling lipids is terminated by enzymatic hydrolysis, primarily by Fatty Acid Amide Hydrolase (FAAH).[5][6] Consequently, inhibition of FAAH presents a compelling therapeutic strategy to enhance the endogenous levels of these beneficial lipids, offering potential for analgesic, anti-inflammatory, and anxiolytic effects.[5][7][8]

Ethyl 3-(decanoylamino)benzoate, by its structure, is a fatty acid amide derivative. Its decanoic acid tail and benzocaine-like head group suggest it may interact with the enzymatic or receptor targets of the ECS. This guide will compare its hypothetical efficacy profile with three benchmark compounds:

  • Anandamide (AEA): The archetypal endocannabinoid that acts as a partial agonist at cannabinoid receptors CB1 and CB2.[9][10]

  • Palmitoylethanolamide (PEA): An endogenous FAA that does not bind directly to classic cannabinoid receptors but exerts anti-inflammatory and neuroprotective effects through other targets like PPAR-α.[[“]][12][13]

  • URB597: A well-characterized, potent, and selective inhibitor of the FAAH enzyme.[7][14][15]

Comparative Analysis of Potential Mechanisms and Efficacy

The efficacy of these molecules is intrinsically linked to their mechanism of action. Below, we compare the known mechanisms of our benchmark compounds and the hypothesized action of Ethyl 3-(decanoylamino)benzoate.

CompoundPrimary Mechanism(s) of ActionExpected Therapeutic Effects
Anandamide (AEA) Direct activation of CB1 and CB2 receptors.[9][10] Also interacts with TRPV1 channels.[16]Analgesia, mood elevation, appetite stimulation, neuroprotection.[9][17]
Palmitoylethanolamide (PEA) Primarily activates PPAR-α.[[“]][12] Indirectly modulates cannabinoid receptors (entourage effect) and stabilizes mast cells.[3][[“]][18]Anti-inflammatory, analgesic, neuroprotective.[3][12][18]
URB597 Selective and potent inhibition of the FAAH enzyme, leading to increased endogenous levels of AEA and other FAAs.[7][14][15]Analgesic, anxiolytic, antidepressant-like effects without the psychotropic side effects of direct CB1 agonists.[14]
Ethyl 3-(decanoylamino)benzoate (Hypothesized) Potential FAAH inhibitor due to the amide linkage susceptible to hydrolysis. The benzoate headgroup may confer unique binding properties. May also exhibit direct receptor interactions.Potentially anti-inflammatory and analgesic, contingent on its ability to inhibit FAAH or interact with other ECS targets.

Proposed Experimental Workflows for Comparative Efficacy

To empirically determine the efficacy of Ethyl 3-(decanoylamino)benzoate relative to the comparators, a tiered screening approach is recommended. This workflow progresses from initial biochemical assays to more complex cell-based and in vivo models.

G cluster_0 Tier 1: Biochemical Screening cluster_1 Tier 2: Cell-Based Functional Assays cluster_2 Tier 3: In Vivo Efficacy Models T1_FAAH FAAH Inhibition Assay (Determine IC50) T2_Cytokine LPS-Stimulated Cytokine Release (Anti-inflammatory Potential) T1_FAAH->T2_Cytokine If potent inhibitor T1_Receptor Receptor Binding Assays (CB1, CB2, PPAR-α) T2_Signaling cAMP/Ca2+ Signaling Assays (Functional Receptor Activity) T1_Receptor->T2_Signaling If binding detected T3_Pain Inflammatory Pain Model (e.g., Carrageenan-induced Paw Edema) T2_Signaling->T3_Pain T2_Cytokine->T3_Pain If significant reduction T3_Neuro Neuropathic Pain Model (e.g., CCI) T3_Pain->T3_Neuro Advance lead candidates

Detailed Experimental Protocols

Protocol 1: Fluorometric Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of test compounds against FAAH.

Principle: This assay utilizes a non-fluorescent substrate that, when hydrolyzed by FAAH, releases a fluorescent product (7-amino-4-methylcoumarin, AMC).[1][19] The rate of fluorescence increase is directly proportional to FAAH activity, and inhibition is measured as a decrease in this rate.[20]

Materials:

  • Human recombinant FAAH or rat brain microsomes

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[1]

  • Fluorogenic Substrate (e.g., AMC-arachidonoyl amide)[1]

  • Test Compounds (Ethyl 3-(decanoylamino)benzoate, URB597) dissolved in DMSO

  • 96-well or 384-well black microplates

  • Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)[1]

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense a small volume (e.g., 1 µL) into the wells of the microplate. Include DMSO-only wells for 100% activity control and a known inhibitor (URB597) as a positive control.

  • Enzyme Preparation: Dilute the FAAH enzyme stock to the desired working concentration in cold FAAH Assay Buffer. The optimal concentration should be determined empirically.

  • Pre-incubation: Add the diluted FAAH enzyme solution to each well containing the test compounds. Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.[20]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a reader pre-heated to 37°C. Measure fluorescence intensity kinetically (e.g., every 60 seconds) for 30-60 minutes.[19][20]

  • Data Analysis:

    • Determine the initial rate (V₀) of the reaction for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.

    • Normalize the rates relative to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality and Validation:

  • Why pre-incubate? This step allows reversible and irreversible inhibitors to bind to the enzyme before the substrate is introduced, providing a more accurate measure of potency.

  • Why a kinetic read? A kinetic assay is more robust than an endpoint assay as it is less susceptible to timing errors and can reveal non-linear reaction kinetics that might be missed otherwise.[1]

  • Self-Validation: The inclusion of a known potent inhibitor like URB597 validates the assay's sensitivity and performance on each run.

Protocol 2: In Vivo Model of Inflammatory Pain (Carrageenan-Induced Paw Edema)

This protocol assesses the anti-inflammatory and analgesic efficacy of a test compound in a widely used animal model.

Principle: Intraplantar injection of carrageenan into a rodent's paw induces a localized inflammatory response characterized by edema (swelling), hyperalgesia (increased sensitivity to heat), and allodynia (pain from a normally non-painful stimulus).[21] The ability of a test compound to reduce these inflammatory signs indicates its in vivo efficacy.

Materials:

  • Male Sprague-Dawley rats or Swiss-Webster mice

  • Test Compounds (formulated in a suitable vehicle, e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[22]

  • Carrageenan solution (1% w/v in sterile saline)

  • Plethysmometer (for measuring paw volume)

  • Dynamic Plantar Aesthesiometer or von Frey filaments (for measuring mechanical allodynia)

  • Analgesia meter (for measuring thermal hyperalgesia)

Procedure:

  • Acclimation: Acclimate animals to the testing environment and equipment for several days before the experiment.

  • Baseline Measurements: Before any treatment, measure the baseline paw volume and sensitivity to mechanical and thermal stimuli for each animal.

  • Compound Administration: Administer the test compounds (e.g., Ethyl 3-(decanoylamino)benzoate, PEA, URB597) or vehicle control via the desired route (e.g., intraperitoneal, oral). Dosing is typically done 30-60 minutes before the carrageenan injection.

  • Induction of Inflammation: Inject a small volume (e.g., 50 µL) of 1% carrageenan solution into the plantar surface of one hind paw.

  • Post-Carrageenan Measurements: At set time points (e.g., 1, 2, 3, 4, and 24 hours) after the carrageenan injection, measure:

    • Edema: Paw volume is measured using the plethysmometer. The increase in volume compared to baseline is calculated.

    • Mechanical Allodynia: The paw withdrawal threshold in response to mechanical stimulation is measured.

    • Thermal Hyperalgesia: The paw withdrawal latency in response to a heat stimulus is measured.

  • Data Analysis:

    • Calculate the percentage reduction in edema for each treatment group compared to the vehicle control group.

    • Analyze the withdrawal thresholds/latencies using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to determine significant analgesic effects.

Causality and Validation:

  • Why multiple time points? The inflammatory response evolves over several hours. Measuring at multiple time points allows for the assessment of both the onset and duration of the compound's effect.

  • Why multiple endpoints? Measuring edema, allodynia, and hyperalgesia provides a more complete picture of the compound's anti-inflammatory and analgesic properties.

  • Self-Validation: The vehicle control group establishes the full inflammatory response, while a positive control group (e.g., treated with a known NSAID or one of the benchmark FAAs) confirms the model's responsiveness to anti-inflammatory agents.

Visualizing the Core Mechanism: FAAH Inhibition

The primary hypothesized mechanism for a novel FAA like Ethyl 3-(decanoylamino)benzoate is the inhibition of FAAH. This action increases the levels of endogenous cannabinoids, which then act on their respective receptors to produce therapeutic effects.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron CB1 CB1 Receptor AEA_Pool Anandamide (AEA) (Endogenous Pool) AEA_Pool->CB1 Activates FAAH FAAH Enzyme AEA_Pool->FAAH Hydrolysis Degradation Degradation Products (Arachidonic Acid) FAAH->Degradation Test_Compound Ethyl 3-(decanoylamino)benzoate or URB597 Test_Compound->FAAH Inhibits

Conclusion and Future Directions

While direct experimental data on Ethyl 3-(decanoylamino)benzoate is currently lacking, its chemical structure strongly suggests it is a candidate for modulating the endocannabinoid system, potentially through FAAH inhibition. The comparative framework and experimental protocols outlined in this guide provide a robust strategy for its evaluation.

By systematically comparing its performance against well-understood compounds like Anandamide, PEA, and URB597, researchers can accurately profile its potency, mechanism of action, and therapeutic potential. Initial positive results from the biochemical and cellular assays would warrant progression to more complex in vivo models of pain and inflammation to fully characterize its efficacy and establish its promise as a novel therapeutic agent.

References

  • Consensus. (n.d.). What is Palmitoylethanolamide (PEA) mechanism of action?.
  • Fallbrook Medical Center. (2025, August 1). Palmitoylethanolamide: What Is It and What Is It Used For? (PEA).
  • Aghazadeh-Tabrizi, M., et al. (2020). Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Bosier, B., et al. (2010). The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. Journal of Neurochemistry. Available at: [Link]

  • Tarzia, G., et al. (2003). Design, Synthesis, and Structure−Activity Relationships of Alkylcarbamic Acid Aryl Esters, a New Class of Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). The AAPS Journal. Available at: [Link]

  • Petrosino, S., & Di Marzo, V. (2017). Therapeutic Efficacy of Palmitoylethanolamide and Its New Formulations in Synergy with Different Antioxidant Molecules Present in Diets. Molecules. Available at: [Link]

  • Clayton, P., et al. (2023). Palmitoylethanolamide in the Treatment of Pain and Its Clinical Application Prospects. Pain and Therapy. Available at: [Link]

  • Gugliandolo, E., et al. (2024). Palmitoylethanolamide: A Multifunctional Molecule for Neuroprotection, Chronic Pain, and Immune Modulation. Molecules. Available at: [Link]

  • BioVision. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric).
  • Boger, D. L., et al. (2007). Structure−Activity Relationships of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry. Available at: [Link]

  • BenchChem. (n.d.). Application Note: High-Throughput Screening for Inhibitors of Fatty Acid Amide Hydrolase (FAAH) using a Fluorogenic Substrate.
  • ResearchGate. (2025, August 6). Design, Synthesis, and Structure−Activity Relationships of Alkylcarbamic Acid Aryl Esters, a New Class of Fatty Acid Amide Hydrolase Inhibitors | Request PDF.
  • Sagar, D. R., et al. (2006). Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models. British Journal of Pharmacology. Available at: [Link]

  • Jankovic, M., et al. (2025, December 23). Inhibition of fatty acid amide hydrolase by URB597 counteracts cognitive deficit and alters neuroendocrine stress responses in male and female rats. bioRxiv.
  • Maciąg, D., et al. (2020). The FAAH Inhibitor URB597 Modulates Lipid Mediators in the Brain of Rats with Spontaneous Hypertension. International Journal of Molecular Sciences. Available at: [Link]

  • Omeir, R. L., et al. (2005). A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening. Analytical Biochemistry. Available at: [Link]

  • Cayman Chemical. (n.d.). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit.
  • Sensi Seeds. (2020, June 8). Cannabinoid Science 101: What is Anandamide (AEA)?. Retrieved from [Link]

  • Velasco, G., et al. (2018). Anandamide and endocannabinoid system: an attractive therapeutic approach for cardiovascular disease. Cardiovascular Research. Available at: [Link]

  • Justinova, Z., et al. (2015). Brain activity of anandamide: a rewarding bliss?. Acta Pharmacologica Sinica. Available at: [Link]

  • Wikipedia. (n.d.). Anandamide. Retrieved from [Link]

  • Okoro, I. J., et al. (2022). In-silico Analysis and Anti-inflammatory Evaluation of Synthesized Amide Derivatives of Long-chain Fatty Acids. Pharmaceutical and Biomedical Research. Available at: [Link]

  • Di-Marzo, V., et al. (2015). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Gloeckner, S., et al. (2007). HPLC-FLUORESCENCE ASSAY FOR EVALUATION OF INHIBITORS OF FATTY ACID AMIDE HYDROLASE. University of Münster. Available at: [Link]

  • Wenger, T., et al. (2003). The Endogenous Cannabinoid, Anandamide, Activates the Hypothalamo-Pituitary-Adrenal Axis in CB1 Cannabinoid Receptor Knockout Mice. Neuroendocrinology. Available at: [Link]

  • Di Martino, S., et al. (2021). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Oláh, A., et al. (2016). Inhibition of fatty acid amide hydrolase exerts cutaneous anti-inflammatory effects both in vitro and in vivo. Experimental Dermatology. Available at: [Link]

  • Vecchiarelli, H. A., et al. (2021). Genetic Variants of Fatty Acid Amide Hydrolase Modulate Acute Inflammatory Responses to Colitis in Adult Male Mice. Merck Millipore. Available at: [Link]

  • Kamaruding, N. A., et al. (2020). Identification of Antibacterial Activity with Bioactive Compounds from Selected Marine Sponges. Pharmacognosy Journal. Available at: [Link]

  • Chen, Y. R., et al. (2022). Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. Antibiotics. Available at: [Link]

  • ResearchGate. (2025, June 4). Molecular profile of natural compounds with potential antioxidant and antimicrobial activities in comparison to (E)-3-(2-(4-cyanostyryl)-4-oxoquinazolin-3(4H)-yl)benzoic Acid. Retrieved from [Link]

  • Chen, Y. R., et al. (2022). Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. Antibiotics (Basel). Available at: [Link]

Sources

Cross-Reactivity Profiling of Ethyl 3-(decanoylamino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity studies of "Ethyl 3-(decanoylamino)benzoate" Role: Senior Application Scientist Context: Immunoassay Development & Structural Activity Relationship (SAR) Analysis

A Technical Guide for Immunoassay Specificity & Ligand Binding Validation

Executive Summary & Scientific Context

This guide details the experimental framework for evaluating the cross-reactivity of Ethyl 3-(decanoylamino)benzoate (E3-DAB). In the context of drug development and environmental monitoring, E3-DAB serves as a critical steric probe and lipophilic analog for the anesthetic agent Tricaine Methanesulfonate (MS-222) .

Scientific Significance: Tricaine (Ethyl 3-aminobenzoate) is the standard anesthetic for poikilotherms (fish/amphibians). Developing high-sensitivity immunoassays (ELISA/LFIA) for Tricaine residues requires antibodies that can distinguish the parent drug from its metabolites.

  • The Target: Ethyl 3-(decanoylamino)benzoate represents the N-acylated derivative of Tricaine with a 10-carbon fatty chain.

  • The Utility: By measuring cross-reactivity against E3-DAB, researchers can map the antibody binding pocket's depth . If an antibody raised against Tricaine binds E3-DAB strongly, the binding pocket is likely open/shallow, recognizing only the benzoate core. If binding is abolished, the pocket is tight and specific to the free amine.

Structural Analysis & Comparative Targets

Before initiating wet-lab protocols, one must define the structural relationship between the analyte and potential cross-reactants.

Table 1: Structural Homology & Physicochemical Properties
CompoundStructure DescriptionKey FeatureLogP (Est.)Role in Assay
Tricaine (MS-222) Ethyl 3-aminobenzoateFree amine at meta position~2.1Primary Analyte
E3-DAB (Target) Ethyl 3-(decanoylamino)benzoateC10-acyl chain on amine~6.5Steric Probe / Cross-Reactant
Benzocaine Ethyl 4-aminobenzoateAmine at para position~1.9Isomeric Interference
3-Aminobenzoic Acid 3-Aminobenzoic acidHydrolyzed ester (No Ethyl)~1.0Metabolic Degradant
Structural Logic Diagram

The following diagram illustrates the structural hierarchy and the "Steric Clash" hypothesis tested in this guide.

StructuralLogic cluster_Outcome Interpretation Logic Tricaine Tricaine (MS-222) (Primary Analyte) E3DAB Ethyl 3-(decanoylamino)benzoate (Test Article) Tricaine->E3DAB N-Acylation (C10 Chain) Increases Lipophilicity & Steric Bulk Outcome1 High Cross-Reactivity (>50%) = Core-Specific Antibody (Ignores Amine) Antibody Anti-Tricaine Antibody (Binding Pocket) Antibody->Tricaine High Affinity Binding (Target Interaction) Antibody->E3DAB Cross-Reactivity Test (Does C10 chain fit?) Outcome2 Low Cross-Reactivity (<1%) = Amine-Specific Antibody (Steric Clash)

Figure 1: Structural relationship between the parent drug (Tricaine) and the test article (E3-DAB), illustrating the mechanism of steric probing.

Experimental Protocol: Competitive ELISA

The definitive method for quantifying cross-reactivity (CR) for small molecules (haptens) is the Competitive Indirect ELISA . Direct binding assays are unsuitable due to the small size of E3-DAB (requires conjugation).

Core Directive: Solubility Management

Critical Step: E3-DAB is highly lipophilic (LogP ~6.5). It will not dissolve in aqueous buffers (PBS/TBS).

  • Stock Preparation: Dissolve E3-DAB in 100% DMSO to 10 mM.

  • Working Dilution: Dilute into assay buffer (PBS + 0.05% Tween-20) immediately prior to use. Ensure final DMSO concentration is <1% to avoid denaturing the antibody.

Step-by-Step Workflow
  • Coating:

    • Coat 96-well microplates with Tricaine-BSA conjugate (0.5 µg/mL in Carbonate Buffer, pH 9.6).

    • Incubate overnight at 4°C. Wash 3x with PBST.

  • Blocking:

    • Block with 5% Non-Fat Dry Milk or 1% BSA in PBS (2h at RT).

  • Competition Step (The Critical Variable):

    • Prepare serial dilutions of Standard (Free Tricaine) and Competitor (E3-DAB).

    • Range: 0.01 ng/mL to 10,000 ng/mL (Logarithmic scale).

    • Add 50 µL of Standard/Competitor to wells.

    • Immediately add 50 µL of Anti-Tricaine Antibody (at determined limiting concentration).

    • Mechanism:[1][2][3] Free E3-DAB competes with the plate-bound Tricaine-BSA for the antibody.

  • Detection:

    • Incubate 1h at RT. Wash 5x.

    • Add HRP-conjugated Secondary Antibody (e.g., Goat anti-Mouse IgG-HRP).

    • Incubate 45 min. Wash 5x.

  • Readout:

    • Add TMB Substrate. Stop with 1M H2SO4.

    • Measure OD450.

Automated Workflow Diagram (DOT)

ELISA_Workflow Prep 1. Solubilization (E3-DAB in DMSO) Compete 3. Competition (Analyte + Ab vs. Plate) Prep->Compete Dilute <1% DMSO Coat 2. Plate Coating (Tricaine-BSA) Coat->Compete Wash 4. Wash Step (Remove Unbound) Compete->Wash Detect 5. Detection (HRP-Secondary + TMB) Wash->Detect Data 6. Data Analysis (Sigmoidal Fit) Detect->Data

Figure 2: Optimized Competitive ELISA workflow for lipophilic hapten analysis.

Data Analysis & Interpretation

To objectively compare performance, you must calculate the Percent Cross-Reactivity (%CR) based on the IC50 values (the concentration inhibiting 50% of maximum binding).

Calculation Logic


Interpretation Guide (Table 2)
% Cross-ReactivityClassificationScientific Implication
> 100% Higher AffinityThe antibody prefers the lipophilic chain (E3-DAB) over the parent drug. Rare, but suggests "Heterology" phenomenon in hapten design.
10% - 100% High CRThe antibody recognizes the benzoate ring primarily; the C10 chain does not block binding.
0.1% - 10% Low CRThe antibody has partial specificity for the free amine.
< 0.1% NegligibleHighly Specific. The C10 chain causes a complete steric clash, proving the antibody requires the free amine.
Graphing the Data

Plot the Optical Density (Y-axis) vs. Log Concentration (X-axis).

  • Tricaine Curve: Should show a standard sigmoidal drop.

  • E3-DAB Curve:

    • Shift Right: Lower affinity (Steric hindrance).

    • Shift Left: Higher affinity (Hydrophobic interaction).

    • Flat Line: No recognition.

Troubleshooting & Validation (Self-Correcting Protocols)

Issue 1: The "Hook Effect" or Solubility Crash

  • Symptom:[1][2][4] E3-DAB curve is erratic or shows increasing signal at high concentrations.

  • Cause: Precipitation of the C10-ester in the aqueous well.

  • Correction: Verify solubility by measuring OD600 (turbidity) of the highest E3-DAB concentration in the assay buffer before adding antibody. If turbid, add 5% Methanol or increase Tween-20 to 0.1%.

Issue 2: Non-Specific Binding (NSB)

  • Symptom:[1][2][4] High background even with no antibody.

  • Cause: The hydrophobic decanoyl tail of E3-DAB sticking to the plastic plate or blocking protein.

  • Correction: Use "High-Binding" plates blocked with Casein instead of BSA, as Casein is better at coating hydrophobic surfaces.

References

  • Gombotz, W. R., et al. (2024). Protein and Peptide Drug Delivery. CRC Press.
  • Ackerman, P. A., et al. (2005). "Anesthetics." The Laboratory Fish, Chapter 14. Academic Press. Link (Source for MS-222/Tricaine structure and usage).

  • Wild, D. (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. Elsevier.
  • PubChem Compound Summary. (2024). "Ethyl 3-aminobenzoate methanesulfonate (MS-222)". National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2024). "Ethyl 4-(decanoylamino)benzoate Product Specification". (Reference for commercial availability of the para-isomer analog). Link

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.